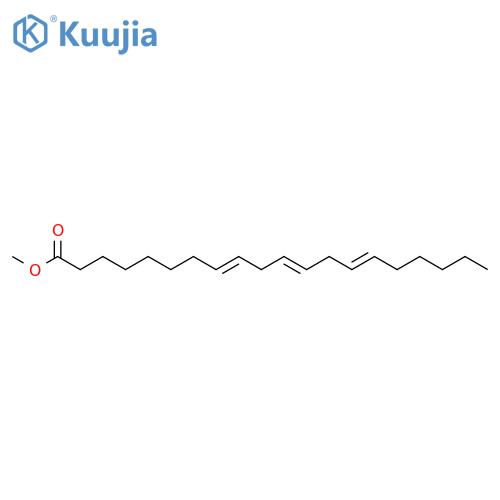Cas no 21061-10-9 (cis-8,11,14-Eicosatrienoic Acid Methyl Ester)

21061-10-9 structure
商品名:cis-8,11,14-Eicosatrienoic Acid Methyl Ester
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 8,11,14-Eicosatrienoicacid, methyl ester, (8Z,11Z,14Z)-
- cis-8,11,14-Eicosatrienoic acid methyl ester
- Dihomo-γ-Linolenic Acid methyl ester
- Methyl 8-cis,11-cis,14-cis-eicosatrienoate
- Methyl 8-cis,11-cis,14-cis-eicosatrienoate1000µg
- methyl icosa-8,11,14-trienoate
- Fame 20:3n-6
- (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid methyl ester
- Methyl dihomo-gamma-linolenate
- 8,11,14-Eicosatrienoic acid, methyl ester, (Z,Z,Z)-
- Methyl eicosa-8,11,14-trienoate, (Z,Z,Z)-
- Dihomo-.gamma.-Linolenic Acid methyl ester
- Methyl eicosa-8,11,14-trienoate
- CS-0063511
- Methyl dihomo-.gamma.-linolenate
- methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
- (z,z,z)8,11,14-eicosatrienoic acid methyl ester
- AKOS027382357
- Methyl DGLA
- DTXSID90334008
- A-linolenic acid methyl ester
- LQD3YK782Q
- AS-80704
- 8,11,14-Eicosatrienoic acid, methyl ester, (Z,Z,Z)- (8CI); Dihomo-?-linolenic acid methyl ester; Methyl dihomo-?-linolenate; Methyl eicosa-8,11,14-trienoate; cis-8,11,14-Eicosatrienoic acid methyl ester
- Dihomo-??-Linolenic acid methyl ester
- Dihomo-
- CHEBI:180989
- SR-01000946740
- Methyl (8Z,11Z,14Z)-8,11,14-icosatrienoate #
- cis-8,11,14-Eicosatrienoic acid methyl ester, >=99%
- MFCD00673446
- Methyl 8,11,14-eicosatrienoate, (Z,Z,Z)-
- Dihomo- gamma -Linolenic Acid methyl ester
- methyl (8Z, 11Z, 14Z)-icosa-8, 11, 14-trienoate
- 8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)-
- Q27283125
- SR-01000946740-1
- Dihomo-gamma-linolenic acid methyl ester
- HMS3649L22
- UNII-LQD3YK782Q
- PD020400
- 21061-10-9
- cis-8,11,14-Eicosatrienoic acid-methyl ester
- QHATYOWJCAQINT-JPFHKJGASA-N
- Methyl 8,11,14-eicosatrienoate
- HY-116015
- G78248
- cis-8,11,14-Eicosatrienoic Acid Methyl Ester
-
- MDL: MFCD00673446
- インチ: InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-
- InChIKey: QHATYOWJCAQINT-JPFHKJGASA-N
- ほほえんだ: CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 320.27200
- どういたいしつりょう: 320.271530387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 16
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.3
じっけんとくせい
- 密度みつど: 0.891±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 195-197 ºC (0.6-1 Torr)
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - 屈折率: 1.4712 (589.3 nm 20 ºC)
- ようかいど: Insuluble (9.6E-4 g/L) (25 ºC),
- PSA: 26.30000
- LogP: 6.52910
- 濃度: ~0.1 g/mL in ethanol
cis-8,11,14-Eicosatrienoic Acid Methyl Ester セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN1170 - class 3 - PG 2 - Ethanol, solution
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: 16
- 福カードFコード:10-23
-
危険物標識:

- ちょぞうじょうけん:−20°C
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 20-2013-9-100mg |
Methyl 8(Z),11(Z),14(Z)-Eicosatrienoate |
21061-10-9 | >99% | 100mg |
€253.00 | 2025-03-07 | |
| TRC | E477925-25mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 25mg |
$81.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10685-10mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 10mg |
¥898.0 | 2021-09-08 | ||
| TRC | E477925-250mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 250mg |
$236.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497394-2.5 mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester-d3, |
21061-10-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205291-10 mg |
Dihomo-γ-Linolenic Acid methyl ester, |
21061-10-9 | 10mg |
¥150.00 | 2023-07-10 | ||
| Larodan | 20-2013-13-1g |
Methyl 8(Z),11(Z),14(Z)-Eicosatrienoate |
21061-10-9 | >99% | 1g |
€920.00 | 2025-03-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-497394-2.5mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester-d3, |
21061-10-9 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AB20185-100mg |
8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)- |
21061-10-9 | ≥98% | 100mg |
$130.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D763924-50mg |
8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)- |
21061-10-9 | 99% | 50mg |
$230 | 2025-02-27 |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
21061-10-9 (cis-8,11,14-Eicosatrienoic Acid Methyl Ester) 関連製品
- 1120-25-8(METHYL PALMITOLEATE)
- 16326-32-2(γ-Linolenic Acid methyl ester)
- 108698-02-8((All-Z)-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester)
- 112-63-0(Methyl linoleate)
- 112-62-9(Methyl oleate)
- 17673-62-0(9,12-Octadecadienoicacid (9Z,12Z)-, (9Z,12Z)-9,12-octadecadien-1-yl ester)
- 1120-34-9(Erucic Acid Methyl Ester)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
